molecular formula C8H4BrFN2O2 B1471227 8-Bromo-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1421312-07-3

8-Bromo-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B1471227
CAS No.: 1421312-07-3
M. Wt: 259.03 g/mol
InChI Key: LBFJRGWQGMBRCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromo-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 8-Bromo-6-chloro-imidazo[1,2-a]pyridine-2-carboxylic acid
  • 8-Bromo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid
  • 8-Bromo-6-iodo-imidazo[1,2-a]pyridine-2-carboxylic acid

Uniqueness

8-Bromo-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid is unique due to the presence of both bromine and fluorine atoms, which confer distinct electronic and steric properties. These properties enhance its reactivity and potential for diverse applications compared to its analogues .

Properties

IUPAC Name

8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFN2O2/c9-5-1-4(10)2-12-3-6(8(13)14)11-7(5)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFJRGWQGMBRCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=CN2C=C1F)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid
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8-Bromo-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid
Reactant of Route 3
8-Bromo-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
8-Bromo-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid

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